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Compound of Interest

4-(2,3-Dichlorophenoxy)butanoic
Compound Name:

acid
CAS No.: 7170-59-4
Cat. No.: B3386242

Get Quote

Executive Summary

4-(2,3-Dichlorophenoxy)butanoic acid (CAS: 7170-59-4) is a chlorinated phenoxy carboxylic
acid. It is a positional isomer of the commercial herbicide 4-(2,4-Dichlorophenoxy)butanoic acid
(2,4-DB). While 2,4-DB is a cornerstone of selective broadleaf weed control in agriculture, the
2,3-isomer is primarily of interest in structure-activity relationship (SAR) studies, metabolic
pathway analysis, and as a reference standard for isomeric impurity profiling in herbicide
manufacturing.

This guide details the molecular architecture, physicochemical properties, and synthetic
pathways of this compound, providing a rigorous foundation for researchers investigating
auxin-mimic herbicides and their metabolic fate.

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5]1[6][7]8]
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Nomenclature and Identification

This compound is defined by the attachment of a butyric acid side chain to the oxygen at the
C1 position of a benzene ring, with chlorine substituents at the C2 and C3 positions.[1]

Parameter Data

IUPAC Name 4-(2,3-Dichlorophenoxy)butanoic acid
Common Abbreviation 2,3-DB

CAS Registry Number 7170-59-4

Molecular Formula C10H10CI203

Molecular Weight 249.09 g/mol

SMILES OC(=0)CCCOclcccc(ClhclcCl

(Isomer specific) YIVXMZITEQBPQO-
— UHFFFAOYSA-N (Note: Generic connectivity
n ey . -

matches 2,4-DB; stereochemistry/substitution

defines specific key)

Molecular Weight Calculation (Verification)

To ensure analytical precision, the molecular weight is derived from standard atomic weights:

Carbon (10 x 12.011): 120.11 Da

Hydrogen (10 x 1.008): 10.08 Da

Chlorine (2 x 35.45): 70.90 Da

Oxygen (3 x 15.999): 47.997 Da

Total MW:249.09 g/mol [2][1]

Structural Visualization
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The following diagram illustrates the connectivity of the molecule, highlighting the critical 2,3-
dichloro substitution pattern that differentiates it from the 2,4-isomer.

Propyl Chain Carboxylic Acid
Ether Oxygen (CH2)3- > COOH

Fig 1. Structural Connectivity of 4-(2,3-Dichlorophenoxy)butanoic acid

Click to download full resolution via product page

Synthetic Pathways & Manufacturing Logic

The synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid typically follows a Williamson Ether
Synthesis protocol. This approach is preferred for its high yield and specificity, minimizing side
reactions compared to direct chlorination of phenoxybutanoic acid.

Core Reaction Protocol

Reagents: 2,3-Dichlorophenol, y-Butyrolactone (or Ethyl 4-bromobutyrate), Sodium Hydroxide
(NaOH). Solvent: Toluene or Xylene (for azeotropic water removal) or DMF (for SN2
substitution).

Step-by-Step Methodology:

e Phenoxide Formation: 2,3-Dichlorophenol is treated with NaOH to generate sodium 2,3-
dichlorophenoxide. This increases the nucleophilicity of the oxygen.

e Coupling (Ring Opening): The phenoxide attacks y-butyrolactone under reflux. The lactone
ring opens to form the sodium salt of the target acid.[3]

o Alternative: Reaction with ethyl 4-bromobutyrate followed by hydrolysis.
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 Acidification: The resulting salt is acidified with HCI to precipitate the free acid.

 Purification: Recrystallization from a benzene/petroleum ether mixture to remove unreacted
phenol.

Synthetic Workflow Diagram

[ 2,3-Dichlorophenol j NaOH (aq)

Deprotonation / Deprotonation

[Sodmm 2,3- chhlorophenomdej [ Y- Butyrolactone
Nucleophilic Attack Nucleophilic Attack
(Reflux >150°C) (Reflux >150°C)

Sodlum 4-(2,3- dlchIorophenoxy)butanoate

Acidification (HCI)

4-(2,3-Dichlorophenoxy)butanoic acid
(Precipitate)

Fig 2. Synthesis via Ring-Opening of y-Butyrolactone

Click to download full resolution via product page

Biological Mechanism & Metabolic Fate

Understanding the biological activity of 2,3-DB requires analyzing its metabolic conversion. Like
its isomer 2,4-DB, this compound acts as a pro-herbicide.

Beta-Oxidation Activation
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The butyric acid chain renders the molecule relatively inactive per se. In susceptible plant
species (and biological systems), the side chain undergoes beta-oxidation.

e Enzymatic Cleavage: Acyl-CoA dehydrogenases shorten the carbon chain by two carbons.

o Active Metabolite: The process converts 4-(2,3-Dichlorophenoxy)butanoic acid into 2,3-
Dichlorophenoxyacetic acid (2,3-D).

e Mode of Action: 2,3-D acts as a synthetic auxin, mimicking Indole-3-acetic acid (IAA), leading
to uncontrolled cellular growth and vascular tissue disruption.

Note on Selectivity: The selectivity of DB-type herbicides relies on the target organism's ability
to perform this beta-oxidation. Legumes (e.g., alfalfa, soybeans) generally lack the specific
enzyme efficiency to convert the butyric precursor to the toxic acetic form rapidly, providing
crop safety.

Analytical Characterization

For researchers verifying the identity of synthesized or purchased material, the following
spectral signatures are diagnostic.

Mass Spectrometry (GC-MS)

e Molecular lon (M+): m/z 248 (due to 3°Cl) and m/z 250/252 (isotope pattern).

o Base Peak: Often the tropylium ion derivative or the dichlorophenol fragment (m/z ~162)
resulting from the cleavage of the ether bond.

» Fragmentation Logic:
o Loss of -COOH (M-45).

o McLafferty rearrangement of the butyric chain.

Proton NMR (*H-NMR) Prediction

o Aromatic Region (6.8 - 7.4 ppm): Three protons showing a specific coupling pattern (likely an
ABC system or two doublets and a triplet depending on resolution) distinct from the 2,4-
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substitution pattern.
¢ Aliphatic Chain:
o Triplet (~4.0 ppm): -O-CHa-
o Multiplet (~2.1 ppm): -CH2-CH2-CH-
o Triplet (~2.5 ppm): -CH2-COOH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Molecular Structure &
Characterization of 4-(2,3-Dichlorophenoxy)butanoic Acid]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3386242/docs#technical-guide-
molecular-structure-characterization-of-4-2-3-dichlorophenoxy-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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